(2-Bromopyridin-4-yl)methanamine chemical properties
(2-Bromopyridin-4-yl)methanamine chemical properties
An In-depth Technical Guide to (2-Bromopyridin-4-yl)methanamine
Introduction
(2-Bromopyridin-4-yl)methanamine is a substituted pyridine derivative that serves as a crucial and versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a bromine atom at the electron-deficient 2-position and a nucleophilic aminomethyl group at the 4-position, offers dual reactivity. This makes it a valuable intermediate for researchers and drug development professionals, particularly in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents and other high-value chemical products.
Chemical Structure and Properties
The structural and physicochemical properties of (2-Bromopyridin-4-yl)methanamine are fundamental to its application in chemical synthesis. These identifiers and computed properties are summarized below.
Caption: Chemical Structure of (2-Bromopyridin-4-yl)methanamine
Identifiers
| Identifier | Value |
| IUPAC Name | (2-bromo-4-pyridinyl)methanamine[1] |
| CAS Number | 858362-82-0[1] |
| Molecular Formula | C₆H₇BrN₂[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Canonical SMILES | C1=CN=C(C=C1CN)Br[1] |
| InChI | InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2[1] |
| InChIKey | OEOAEMBKKWPLSZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Exact Mass | 185.97926 Da[1] |
| Monoisotopic Mass | 185.97926 Da[1] |
| Topological Polar Surface Area | 38.9 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthetic procedures for (2-Bromopyridin-4-yl)methanamine are not extensively detailed, a logical and effective synthetic route can be devised from commercially available precursors such as (2-bromopyridin-4-yl)methanol. The general strategy involves the conversion of the primary alcohol to a primary amine.
A common method for this transformation is a two-step process involving activation of the alcohol, followed by nucleophilic substitution with an amine source.
Caption: Proposed synthetic workflow for (2-Bromopyridin-4-yl)methanamine.
General Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-4-(chloromethyl)pyridine
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To a stirred solution of (2-bromopyridin-4-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloromethyl intermediate, which may be used in the next step without further purification.
Step 2: Synthesis of (2-Bromopyridin-4-yl)methanamine
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Dissolve the crude 2-bromo-4-(chloromethyl)pyridine from the previous step in a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonia in a sealed pressure vessel.
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Heat the mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of (2-Bromopyridin-4-yl)methanamine stems from the distinct reactivity of its two functional groups. This allows it to serve as a versatile scaffold in the synthesis of pharmaceutical and agrochemical agents.[2][3]
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Bromine at C2-Position: The bromine atom is located at an electron-deficient position of the pyridine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile formation of C-C, C-N, and C-O bonds.[2]
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Aminomethyl Group at C4-Position: The primary amine is a strong nucleophile and can readily undergo a wide range of standard transformations, including acylation to form amides, alkylation, reductive amination with aldehydes or ketones, and urea or thiourea formation.[2]
This orthogonal reactivity allows for selective functionalization at either site, providing a powerful tool for building molecular complexity.
Caption: Dual reactivity pathways of (2-Bromopyridin-4-yl)methanamine.
Spectroscopic Characterization
While specific spectral data for (2-Bromopyridin-4-yl)methanamine is not available in the provided search results, characterization of the molecule would rely on standard analytical techniques:
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¹H NMR: Would show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the CH₂ group. The NH₂ protons may appear as a broad singlet.
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¹³C NMR: Would display six distinct signals for the six carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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Infrared (IR) Spectroscopy: Would exhibit characteristic N-H stretching bands for the primary amine and C-Br stretching vibrations.
Researchers should refer to supplier documentation for specific spectral data, which is often available for the hydrochloride salt form of the compound.[4]
Safety and Handling
(2-Bromopyridin-4-yl)methanamine is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not publicly available, related brominated aminopyridines are classified as harmful and irritant. For instance, the isomer (4-Bromopyridin-2-yl)methanamine is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[5]
General Handling Recommendations:
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust, fumes, or vapors.
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Prevent contact with skin and eyes.
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Handle in accordance with good industrial hygiene and safety practices.
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Users must consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before any use.
Conclusion
(2-Bromopyridin-4-yl)methanamine is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined reactive sites—a bromine atom amenable to cross-coupling and an aminomethyl group ready for derivatization—provide chemists with a versatile platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in research and development settings.
References
- 1. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1353979-69-7|(2-Bromopyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
